molecular formula C16H16N2O4 B2969256 Ethyl 4-(benzylamino)-3-nitrobenzoate CAS No. 312921-97-4

Ethyl 4-(benzylamino)-3-nitrobenzoate

Cat. No.: B2969256
CAS No.: 312921-97-4
M. Wt: 300.314
InChI Key: BKWSCURTPBKAMU-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzylamino group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the meta position. This is followed by the reduction of the nitro group to an amino group, and finally, the benzylation of the amino group to form the desired compound.

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 3-nitrobenzoate.

    Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in ethyl 3-aminobenzoate.

    Benzylation: The amino group in ethyl 3-aminobenzoate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzylamino group can be oxidized to a benzylidene group using oxidizing agents like potassium permanganate.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, alcohols, sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(benzylamino)-3-aminobenzoate.

    Oxidation: Ethyl 4-(benzylideneamino)-3-nitrobenzoate.

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Properties

IUPAC Name

ethyl 4-(benzylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSCURTPBKAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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